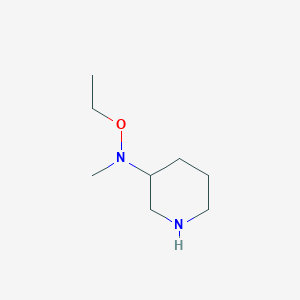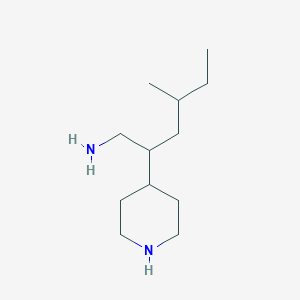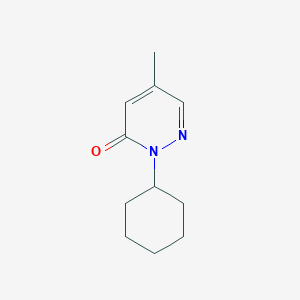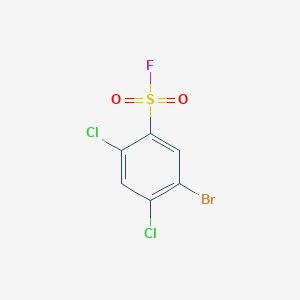
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound features a furan ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with a suitable amine and reducing agent. One common method includes the reductive amination of 5-methylfurfural with 2-methylpropan-1-amine in the presence of a reducing agent like sodium borohydride . The reaction is usually carried out in a solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents can also be tailored to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, or other electrophiles.
Major Products Formed
Oxidation: Formation of 3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-one.
Reduction: Formation of 3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-amine.
Substitution: Formation of various amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-methyl-1-(3-methylfuran-2-yl)propan-1-ol
- 3-Amino-2-[(5-methylfuran-2-yl)methyl]propan-1-ol
- 1-(5-Methylfuran-2-yl)propan-1-ol
Uniqueness
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol is unique due to its specific substitution pattern on the furan ring and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound with a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-6(5-10)9(11)8-4-3-7(2)12-8/h3-4,6,9,11H,5,10H2,1-2H3 |
Clave InChI |
BAOUCGZVAROPSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)

![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)






![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)


![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
methanol](/img/structure/B13185917.png)
